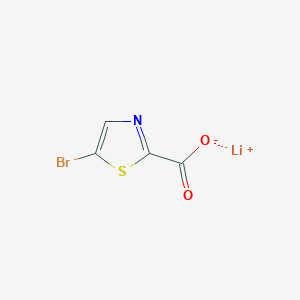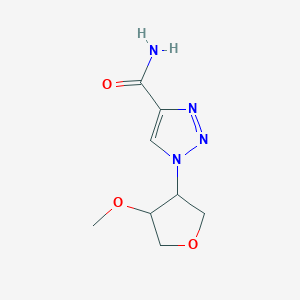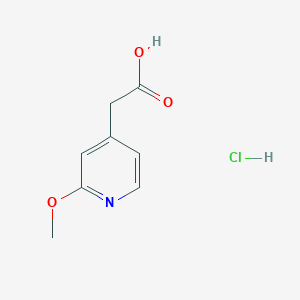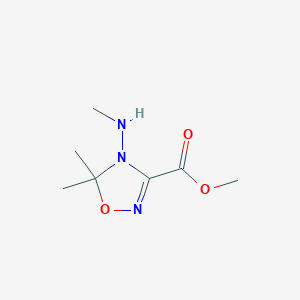
2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
Overview
Description
2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride (2-EMTMDHCl) is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of thiomorpholine and has the chemical formula C7H11ClN2OS. 2-EMTMDHCl is a crystalline solid and has a melting point of 145-147°C. It has been used in a variety of biochemical and physiological studies due to its unique properties.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of N-Substituted Derivatives : Jacobs et al. (2008) report on the synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-dione hydrochlorides, starting from different precursors, contributing to the understanding of the chemical properties and synthesis methods of related compounds (Jacobs et al., 2008).
Antiviral Activity and Synthesis : A study by Ivashchenko et al. (2014) focuses on synthesizing various derivatives, including those related to 2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride, and examines their antiviral activities (Ivashchenko et al., 2014).
Spectral Characteristics and Sensor Ability : Staneva et al. (2020) investigate the photophysical characteristics of novel compounds, including a study on their fluorescent intensity and sensor ability, which is relevant to the understanding of similar compounds (Staneva et al., 2020).
Synthesis and Dynamic Stereochemistry : Research by Szawkało et al. (2015) on the synthesis of new N-aryl-substituted thiomorpholine-3,5-diones sheds light on the dynamic stereochemistry and structural properties of similar compounds (Szawkało et al., 2015).
Applications in Material Science and Biology
Electron Transport Layer in Polymer Solar Cells : Hu et al. (2015) discuss the use of a novel alcohol-soluble n-type conjugated polyelectrolyte in polymer solar cells, which could have implications for the application of similar compounds in material science (Hu et al., 2015).
Antimicrobial Activity : Kardile and Kalyane (2010) explore the synthesis and antimicrobial activity of 4-thiomorpholine-4ylbenzohydrazide derivatives, which is relevant for understanding the biological applications of similar compounds (Kardile & Kalyane, 2010).
Novel Organic Light-Emitting Device Applications : Luo et al. (2015) synthesize and study 1,8-naphthalimide derivatives for use in organic light-emitting devices, suggesting potential applications of similar compounds in optoelectronics (Luo et al., 2015).
properties
IUPAC Name |
2-ethyl-6-methyl-1,4-thiazinane 1,1-dioxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-3-7-5-8-4-6(2)11(7,9)10;/h6-8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZPVWPQQSUDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC(S1(=O)=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435564.png)
![9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B1435565.png)




![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1435574.png)


![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B1435580.png)